[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid” is not directly available. However, the related compound, 4-Methoxyphenylacetic acid, has a linear formula of CH3OC6H4CH2CO2H1.
Chemical Reactions Analysis
Specific chemical reactions involving “[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid” are not available. However, 4-Methoxyphenylacetic acid can react with substituted benzaldehydes via Perkin reaction to synthesize hydroxylated (E)-stilbenes1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid” are not directly available. However, 4-Methoxyphenylacetic acid has a boiling point of 140 °C/3 mmHg and a melting point of 84-86 °C1.
Scientific Research Applications
1. Conformational Studies and Supramolecular Complex Formation
Hydantoin-5-acetic acid, closely related to [1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, has been investigated for its conformational properties and potential as a coformer in supramolecular complexes. It was found that the acid function of this compound is located perpendicular to its ring, facilitating unique hydrogen-bonding arrangements and conformations (Gerhardt, Tutughamiarso & Bolte, 2012).
2. Acylation Reactions
Research into the acylation of amines and pyrazole with acyl chlorides derived from [1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid has led to the development of new amides and 1-acylpyrazole compounds. These reactions demonstrate the chemical versatility and reactivity of this compound, highlighting its potential in synthetic organic chemistry (Arutjunyan et al., 2013).
3. Pharmaceutical Applications
One study explored acetic acid aldose reductase inhibitors containing a five-membered heterocyclic core. Among these, a compound closely related to [1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid demonstrated potent topical activity and the ability to prevent cataract development in animal models. This research signifies the compound's potential relevance in pharmaceutical applications, particularly in the context of cataract prevention (La Motta et al., 2008).
4. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of derivatives of acetic acid compounds similar to [1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid. These studies have found that certain derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko et al., 2018) (Krátký, Vinšová & Stolaříková, 2017).
Safety And Hazards
The safety and hazards of “[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid” are not directly available. However, 4-Methoxyphenylacetic acid is classified as an eye irritant (H318) according to GHS1. It’s recommended to avoid dust formation, breathing vapors, mist or gas, and contact with skin and eyes3.
Future Directions
The future directions for “[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid” are not directly available. However, 4-Methoxyphenylacetic acid can be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes1, which could have potential applications in various fields.
Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of “[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid”.
properties
IUPAC Name |
2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-19-8-4-2-7(3-5-8)14-11(17)9(6-10(15)16)13-12(14)18/h2-5,9H,6H2,1H3,(H,13,18)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZAKDNYUHGFFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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